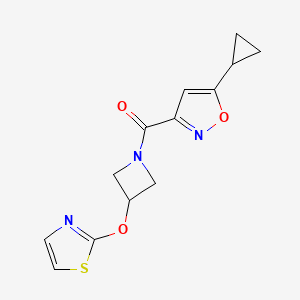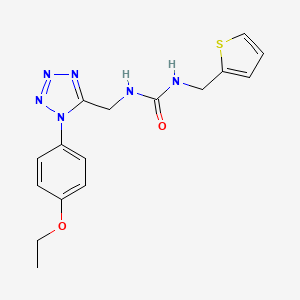![molecular formula C20H21N3O2S B2364676 2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379983-80-7](/img/structure/B2364676.png)
2-[[1-(4-Methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis and Structural Analysis : A study describes the synthesis and characterization of similar pyridine derivatives, including their structural features studied by spectroscopic methods and X-ray diffraction. This research is crucial for understanding the chemical properties and potential applications of these compounds (Cetina, Tranfić, Sviben, & Jukić, 2010).
- Chemical Transformations : Another research focuses on the chemical transformations of related pyridine derivatives under various conditions, highlighting the versatility and reactivity of these compounds in different chemical environments (Ibrahim & El-Gohary, 2016).
Antimicrobial Activity
- Novel Derivatives and Antimicrobial Activity : A study on the synthesis of novel 4-pyrrolidin-3-cyanopyridine derivatives, which are structurally related, reveals their significant antimicrobial activity against a range of bacteria, indicating potential applications in medicinal chemistry and drug development (Bogdanowicz et al., 2013).
- Microbiological Activity of Derivatives : Another study investigates the synthesis and microbiological activity of derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, demonstrating significant bacteriostatic and antituberculosis activity, which could be relevant for designing new antimicrobial agents (Miszke, Foks, Kędzia, Kwapisz, & Zwolska, 2008).
Corrosion Inhibition
- Corrosion Inhibition in Hydrochloric Acid System : Research on aryl pyrazolo pyridine derivatives, which are structurally similar, has demonstrated their effectiveness as corrosion inhibitors for copper in hydrochloric acid, suggesting potential applications in material science and industrial processes (Sudheer & Quraishi, 2015).
Optical and Electronic Properties
- Spectral Analysis and Electronic Properties : Studies on pyridine derivatives have explored their spectral properties and potential applications in electronic devices. For example, research on pyrazolo[4,3-b] pyridine derivatives has investigated their thermal stability and electronic absorption spectra, indicating possible uses in optoelectronic applications (El-Menyawy, Zedan, & Nawar, 2019).
Zukünftige Richtungen
Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests a promising future for the study and application of such compounds.
Eigenschaften
IUPAC Name |
2-[[1-(4-methylsulfanylbenzoyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-26-18-4-2-17(3-5-18)20(24)23-10-7-15(8-11-23)14-25-19-12-16(13-21)6-9-22-19/h2-6,9,12,15H,7-8,10-11,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHWSXPLJYRDHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N2CCC(CC2)COC3=NC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2364593.png)
![2-[2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2364594.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2364596.png)


![N-{4-[3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4-methoxyphenyl]-3-methylisoxazol-5-yl}acetamide](/img/structure/B2364599.png)




![2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2364608.png)

![2-[9-(4-bromophenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2364613.png)
